molecular formula C14H12N2O2 B5750838 2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Cat. No.: B5750838
M. Wt: 240.26 g/mol
InChI Key: IXTZPJVJZAEKEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of pyrrolo[3,4-c]quinolines. One versatile approach involves the use of tosylmethylisocyanide as a key reagent. This method allows for the construction of the pyrrolo[3,4-c]quinoline ring system in a straightforward manner . Another synthesis strategy involves post-Ugi modification, resulting in uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives .


Molecular Structure Analysis

The molecular structure of 2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione consists of a pyrroloquinoline ring system. The compound’s chemical structure can be visualized using a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound depend on the specific functional groups and reaction conditions. For example, the introduction of a carbamoyl group at the C5-position and substitution of a cyclohexylamino group at the C4-position led to increased JAK3 inhibitory activity in related derivatives . Further studies have explored the synthesis of novel derivatives with potential antileishmanial activity .

Future Directions

Future research could explore additional synthetic routes, optimize the compound’s pharmacokinetic properties, and investigate its potential therapeutic applications.

Properties

IUPAC Name

2-ethyl-4-methylpyrrolo[3,4-c]quinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-3-16-13(17)11-8(2)15-10-7-5-4-6-9(10)12(11)14(16)18/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTZPJVJZAEKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C3=CC=CC=C3N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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